

# Dimethyl 5-bromopyridine-2,3-dicarboxylate introduction

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## Compound of Interest

Compound Name: *Dimethyl 5-bromopyridine-2,3-dicarboxylate*

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An In-Depth Technical Guide to **Dimethyl 5-bromopyridine-2,3-dicarboxylate**

## Abstract

**Dimethyl 5-bromopyridine-2,3-dicarboxylate** is a pivotal heterocyclic building block in the fields of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a pyridine core functionalized with a bromine atom and two methyl carboxylate groups, offers a versatile platform for the construction of complex molecular entities. The bromine atom at the 5-position serves as a reactive handle for a variety of cross-coupling reactions, enabling the strategic introduction of diverse substituents. Concurrently, the diester functionalities at the 2- and 3-positions provide sites for further chemical modification. This guide provides a comprehensive overview of the compound's synthesis, physicochemical properties, reactivity, and critical applications, with a focus on its role in the development of novel therapeutics and functional materials. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to support researchers and drug development professionals in leveraging this valuable synthetic intermediate.

## Introduction: A Versatile Heterocyclic Scaffold

**Dimethyl 5-bromopyridine-2,3-dicarboxylate** (CAS No: 521980-82-5) is a substituted pyridine derivative that has emerged as a compound of significant interest for synthetic chemists.<sup>[1][2]</sup> The strategic placement of its functional groups—an electron-withdrawing bromine atom and two ester groups—on the pyridine ring creates a distinct electronic and steric

environment.[1] This arrangement not only influences the molecule's overall reactivity but also provides multiple, orthogonal sites for chemical elaboration.

In the pharmaceutical industry, pyridine-based structures are integral components of numerous approved drugs due to their ability to engage in hydrogen bonding and other key biological interactions. **Dimethyl 5-bromopyridine-2,3-dicarboxylate** serves as a key intermediate in the synthesis of complex heterocyclic systems, including kinase inhibitors and modulators of central nervous system receptors.[3][4] Its importance is also highlighted by its identification as "Atogepant Impurity 21," linking it to the manufacturing and quality control of Atogepant, a medication for migraine prevention.[1][5] Beyond pharmaceuticals, this compound is a valuable ligand for the synthesis of metal-organic frameworks (MOFs), demonstrating its utility in materials science.[6]

## Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and spectroscopic characteristics is essential for its handling, purification, and structural verification.

### Physical Properties

The compound is typically a yellow or off-white solid at room temperature, with physical properties that reflect its rigid, functionalized structure.[1] The relatively high melting and boiling points are indicative of strong intermolecular forces arising from the polar ester groups and the bromine substituent.[1]

Property	Value	Source(s)
CAS Number	521980-82-5	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrNO <sub>4</sub>	[1][2]
Molecular Weight	274.07 g/mol	[1]
Appearance	Yellow to off-white solid/powder	[1][2]
Melting Point	165°C	[1]
Boiling Point	315.0 ± 37.0°C (Predicted)	[1]
Density	1.569 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
Purity	Typically ≥95-97%	[2][7]

## Spectroscopic Characterization

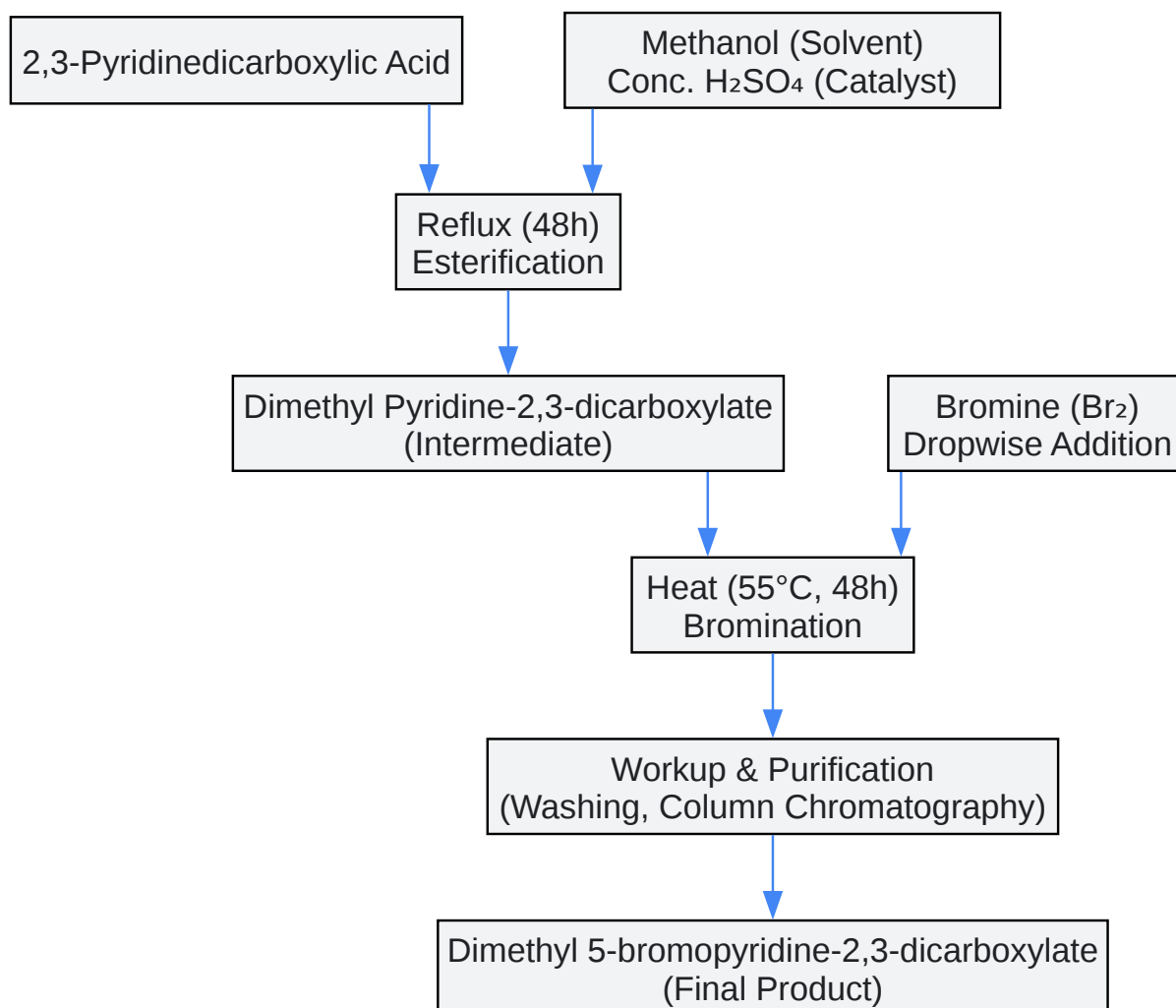
Spectroscopic data is crucial for confirming the identity and assessing the purity of synthesized **Dimethyl 5-bromopyridine-2,3-dicarboxylate**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The <sup>1</sup>H NMR spectrum provides definitive structural information. In CDCl<sub>3</sub>, the two protons on the pyridine ring appear as distinct doublets due to their coupling. The two methyl ester groups are visible as singlets in the upfield region.
  - <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) δ (ppm): 8.75-8.76 (d, J = 2.2 Hz, 1H), 8.23-8.24 (d, J = 2.2 Hz, 1H), 3.93 (s, 3H), 3.89 (s, 3H).[8]
- Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode is commonly used for mass analysis. The expected mass-to-charge ratio ([M+H]<sup>+</sup>) confirms the molecular weight of the compound.
  - MS (ESI, positive ion mode) m/z: 274.0 [M + H]<sup>+</sup>. [8]

## Synthesis and Purification

The most common laboratory-scale synthesis involves a one-pot esterification and subsequent bromination of 2,3-pyridinedicarboxylic acid. This method is efficient and provides the target compound in good yield.

## Synthesis Workflow Diagram



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Caption: One-pot synthesis of **Dimethyl 5-bromopyridine-2,3-dicarboxylate**.

## Detailed Synthesis Protocol

This protocol is adapted from established procedures and provides a reliable method for laboratory preparation.<sup>[8]</sup>

Materials:

- 2,3-pyridinedicarboxylic acid (50 g, 300 mmol)
- Methanol (500 mL)
- Concentrated sulfuric acid (10 mL)
- Bromine (38 mL, 750 mmol)
- Isopropyl acetate (500 mL)
- Saturated aqueous sodium thiosulfate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Petroleum ether and ethyl acetate (5:1 v/v)

Procedure:

- Esterification: Suspend 2,3-pyridinedicarboxylic acid (50 g) in methanol (500 mL) in a suitable reaction flask. Slowly add concentrated sulfuric acid (10 mL) while stirring.
  - Causality: Sulfuric acid acts as a catalyst for the Fischer esterification of both carboxylic acid groups. The reaction is performed in a large excess of methanol, which serves as both reactant and solvent, driving the equilibrium towards the product.
- Heat the reaction mixture to reflux and maintain for 48 hours.
  - Causality: Refluxing provides the necessary activation energy and ensures the reaction proceeds to completion over an extended period.

- Bromination: Cool the mixture to 40°C. Slowly add bromine (38 mL) dropwise over 2 hours.
  - Causality: Cooling the reaction before adding bromine controls the initial exotherm. The electron-withdrawing nature of the two ester groups deactivates the pyridine ring, requiring heat for the subsequent electrophilic aromatic substitution. Bromination occurs preferentially at the 5-position, which is the most electron-rich position on the deactivated ring.
- Heat the reaction mixture to 55°C and maintain for 48 hours.
- Workup: After cooling, concentrate the mixture under vacuum. Dissolve the residue in isopropyl acetate (500 mL).
- Wash the organic solution sequentially with saturated aqueous sodium thiosulfate (4 x 200 mL) and brine (400 mL).<sup>[8]</sup>
  - Causality: The sodium thiosulfate wash is critical for quenching and removing any unreacted bromine. The brine wash removes residual water and inorganic salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.<sup>[8]</sup>
- Purification: Purify the crude residue by silica gel column chromatography using a petroleum ether/ethyl acetate (5:1 v/v) eluent system.<sup>[8]</sup>
  - Causality: Column chromatography is essential to separate the desired product from starting materials, byproducts, and baseline impurities, yielding the final product as a yellow solid (typical yield: 52 g, 63%).<sup>[8]</sup>

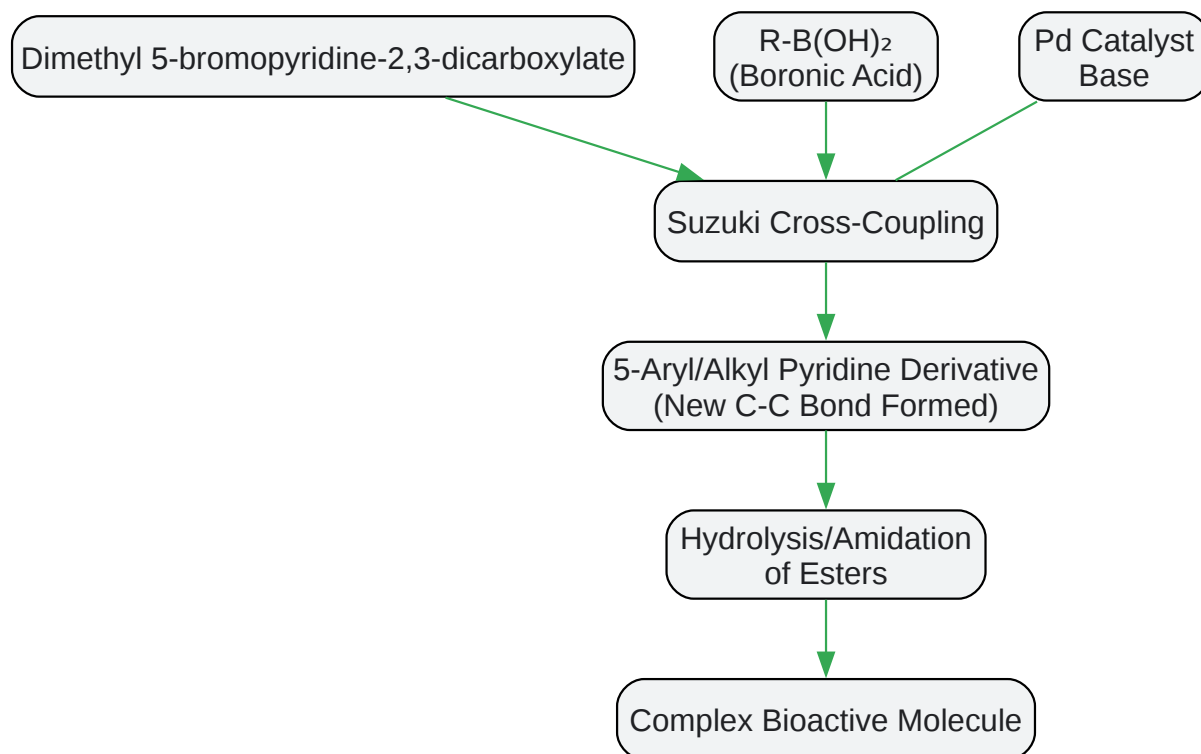
## Chemical Reactivity and Applications

The utility of **Dimethyl 5-bromopyridine-2,3-dicarboxylate** stems from the distinct reactivity of its functional groups.

### Reactivity of the Bromine Substituent

The bromine atom at the 5-position is the primary site for derivatization, making the compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki,

Stille, Heck, Sonogashira). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery.[1][4]



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Caption: Application in Suzuki cross-coupling for drug scaffold elaboration.

## Reactivity of the Carboxylate Groups

The two methyl ester groups can be readily hydrolyzed to the corresponding dicarboxylic acid or converted to amides. This allows for the introduction of new functional groups that can act as hydrogen bond donors or acceptors, which is critical for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

## Application in Metal-Organic Frameworks (MOFs)

As a nitrogen heterocyclic polycarboxylic acid compound, it serves as a ligand for constructing MOFs.[6] The nitrogen and oxygen atoms can coordinate with transition metal ions (e.g., nickel) to form stable, porous structures with potential applications in catalysis, gas storage, and separation.[6] A reported nickel complex with this ligand forms a monoclinic crystal system with the space group P2/c.[6]

## Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
- Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
- Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[1]

## Conclusion

**Dimethyl 5-bromopyridine-2,3-dicarboxylate** is a high-value, versatile intermediate for chemical synthesis. Its well-defined structure provides chemists with a robust platform for creating diverse and complex molecules. The ability to selectively functionalize the bromine and ester groups makes it an indispensable tool in the synthesis of novel pharmaceutical agents and advanced materials. The detailed synthetic and handling protocols provided in this guide offer a practical framework for researchers to effectively and safely utilize this important chemical building block.

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